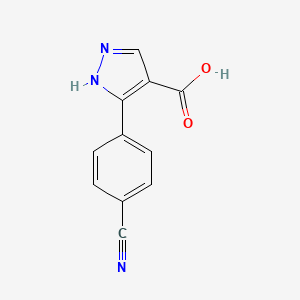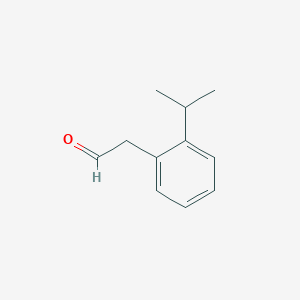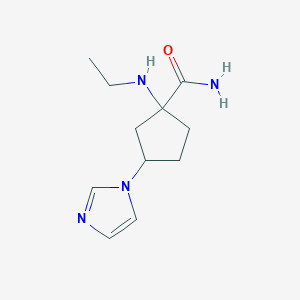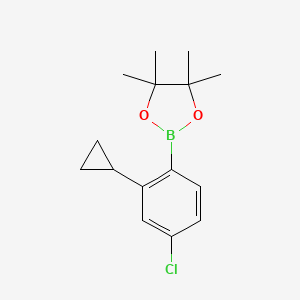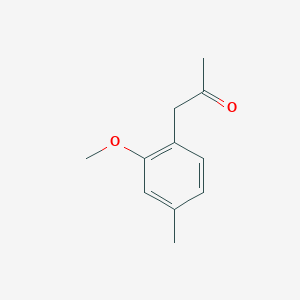
1-(2-Methoxy-4-methylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-4-methylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O2. It is a derivative of phenylacetone, characterized by the presence of a methoxy group and a methyl group on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of methyl iodide with 2-methoxy-4-methylbenzoyl chloride in the presence of zinc in an ethyl acetate/toluene mixture . Another method includes the Friedel-Crafts alkylation of 2-methoxy-4-methylbenzene with acetone in the presence of an aluminum chloride catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-4-methylphenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding alcohol.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-4-methylphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) used in the treatment of various diseases.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: This compound is structurally similar but lacks the methyl group on the benzene ring.
Uniqueness: 1-(2-Methoxy-4-methylphenyl)propan-2-one is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
62155-73-1 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-methoxy-4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-4-5-10(7-9(2)12)11(6-8)13-3/h4-6H,7H2,1-3H3 |
InChI Key |
ZUDDMWPLLCMFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


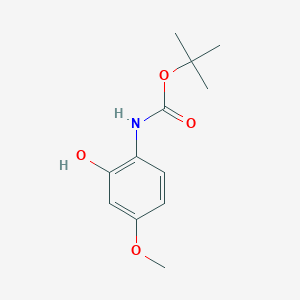
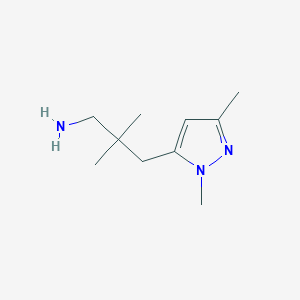
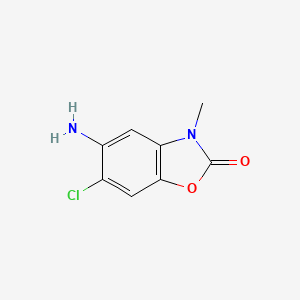
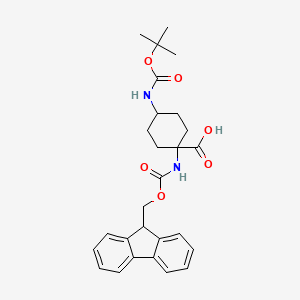
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
